molecular formula C19H17N3O2S B2595724 5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide CAS No. 1172805-37-6

5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide

Cat. No.: B2595724
CAS No.: 1172805-37-6
M. Wt: 351.42
InChI Key: YIRDBTSWFVYIJX-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzo[d]imidazole ring, a furan ring, and a thiophene ring. These are all heterocyclic compounds that are often found in various pharmaceuticals and organic materials .


Molecular Structure Analysis

The benzo[d]imidazole ring system is a fused ring system that is planar and aromatic. The furan and thiophene rings are five-membered heterocycles that also have aromatic character. The presence of these rings can have a significant impact on the physical and chemical properties of the compound .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings. For example, the imidazole ring can act as a nucleophile in reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the heterocyclic rings and the functional groups attached to them. For example, the compound is likely to be relatively polar due to the presence of the nitrogen and oxygen atoms in the rings .

Scientific Research Applications

Chemical Synthesis and Antiprotozoal Activity

The compound 5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide, due to its complex structure, is potentially related to chemical entities studied for their antiprotozoal activity. For example, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized and evaluated for their antiprotozoal properties. These compounds, including variations with furan and imidazole motifs, have shown strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential in treating protozoal infections (Ismail et al., 2004).

Thromboxane Synthetase Inhibition

Another area of research involving structurally related compounds includes the development of selective thromboxane synthetase inhibitors. Imidazol-1-yl-substituted benzo[b]furan and benzo[b]thiophene carboxylic acids, for instance, have been prepared and shown to be potent inhibitors of thromboxane A2 synthetase in vitro. These compounds, with the right distance between the imidazole and carboxylic acid groups, have exhibited optimal potency, suggesting their utility in managing conditions related to thromboxane synthetase overactivity (Cross et al., 1986).

Antimicrobial and Nematicidal Activity

The structural motif of benzimidazole fused with furan and thiophene is also explored for antimicrobial and nematicidal activities. For example, compounds bearing benzo[b]furan and 1,3,4-thiadiazol units have demonstrated significant activity against a range of bacterial and fungal pathogens, as well as nematicidal properties against certain nematodes. These findings highlight the compound's potential as a lead for the development of new antimicrobial and nematicidal agents (Reddy et al., 2010).

Corrosion Inhibition

Additionally, benzimidazole derivatives incorporating furan groups have been investigated as corrosion inhibitors for metals in acidic environments. Studies show that such compounds effectively protect metal surfaces from corrosion, attributing their performance to the formation of a protective layer on the metal surface. This application is crucial for industries where metal longevity and integrity are critical (Yadav et al., 2015).

Future Directions

The presence of multiple heterocyclic rings in this compound suggests that it could have interesting biological activity. Future research could involve testing this compound for various biological activities, such as antifungal, antiviral, or anticancer activity .

Properties

IUPAC Name

5-[(2-methylbenzimidazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-13-21-16-6-2-3-7-17(16)22(13)12-14-8-9-18(24-14)19(23)20-11-15-5-4-10-25-15/h2-10H,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRDBTSWFVYIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3=CC=C(O3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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